2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of nitro, phenoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-nitrophenol with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(2-aminophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or other oxidized derivatives.
Scientific Research Applications
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]ethanamine: Similar structure but with an amine group instead of an amide group.
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of an amide group.
Uniqueness
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its nitro, phenoxy, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-5-1-2-6-11(10)19-14(21)9-24-13-8-4-3-7-12(13)20(22)23/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFQTWHJNJEWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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